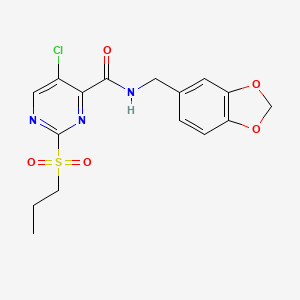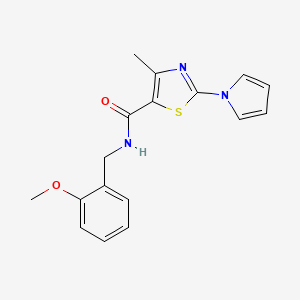
N-(2-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzylamine with 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the thiazole ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
- 2-[(2-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE
- 4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to the presence of both the methoxyphenyl and pyrrole groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research applications.
特性
分子式 |
C17H17N3O2S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-15(23-17(19-12)20-9-5-6-10-20)16(21)18-11-13-7-3-4-8-14(13)22-2/h3-10H,11H2,1-2H3,(H,18,21) |
InChIキー |
SKSHZAXEGFQLON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


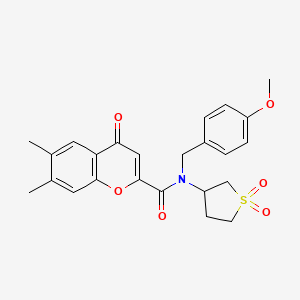

![N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-benzimidazol-2-amine](/img/structure/B11411116.png)
![8-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11411129.png)

![6-ethyl-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411148.png)
![4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide](/img/structure/B11411152.png)
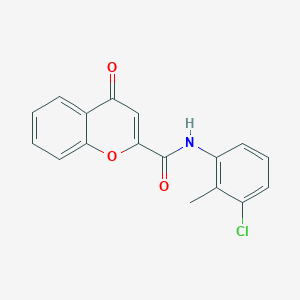
![2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11411167.png)
![2-(ethylsulfonyl)-N-(4-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B11411172.png)
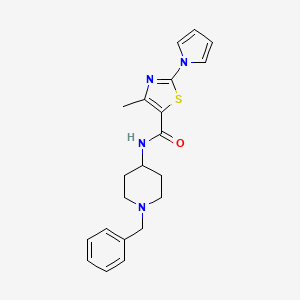
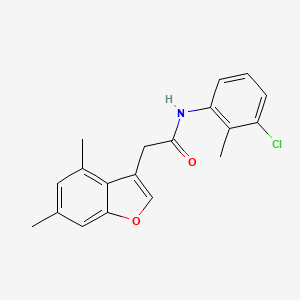
![2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11411185.png)
